molecular formula C8H6BrFO B2397356 4-Bromo-2-fluoro-3-methylbenzaldehyde CAS No. 1784897-62-6

4-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B2397356
CAS No.: 1784897-62-6
M. Wt: 217.037
InChI Key: MZMATWTWGBSSRX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with an aldehyde functional group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methylbenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like acetic acid and are carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often use continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-3-methylbenzaldehyde is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-methylbenzaldehyde
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde

Uniqueness

4-Bromo-2-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and a methyl group on the benzene ring, along with the aldehyde functional group, makes it a versatile intermediate for various synthetic applications. Its unique structure allows for selective reactions and the formation of specific products that may not be easily accessible with other similar compounds .

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMATWTWGBSSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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